tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate
Description
tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety. The molecule features a propyl chain substituted with a 2-hydroxyphenyl group, which introduces hydrogen-bonding capability due to the phenolic -OH group. This structural motif is critical for its physicochemical properties, such as solubility and intermolecular interactions . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, and the 2-hydroxyphenyl substituent may confer unique reactivity or biological activity compared to non-hydroxylated analogs.
Properties
IUPAC Name |
tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(10-8-6-7-9-12(10)16)15-13(17)18-14(2,3)4/h6-9,11,16H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIBEWINXMLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153140 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-68-4 | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-hydroxyphenyl)propylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate moiety can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbamate moiety may produce amines.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules, particularly in drug development and agrochemical formulations. The compound can undergo various transformations, including:
- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds using agents like pyridinium chlorochromate (PCC).
- Reduction : The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
- Substitution Reactions : Hydroxyl groups can participate in nucleophilic substitutions, enhancing molecular diversity for drug design.
Biological Studies
The compound's ability to form stable carbamate linkages makes it significant in biological research:
- Enzyme Mechanisms : It is used to study enzyme activities by modifying active sites through carbamate formation, which can inhibit enzyme functions.
- Protein-Ligand Interactions : Its interactions with proteins help elucidate binding mechanisms and affinities, crucial for drug design .
Pharmaceutical Applications
Research indicates that tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate may have potential as a pharmaceutical agent:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit activity against certain cancer cell lines by inhibiting critical enzymes involved in cell proliferation.
- CDK Inhibition : The compound has been noted for its potential as a cyclin-dependent kinase (CDK) inhibitor, which plays a vital role in cell cycle regulation and cancer therapy .
Data Table of Applications
Case Study 1: Enzyme Inhibition
A study investigated the effect of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate on a specific enzyme involved in metabolic pathways. The results demonstrated a significant decrease in enzyme activity, indicating its potential as an inhibitor. This finding supports further exploration into its use as a therapeutic agent.
Case Study 2: Drug Development
In the context of drug development, researchers synthesized various derivatives of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate to evaluate their biological activity against cancer cell lines. Some derivatives showed promising results with enhanced cytotoxicity compared to the parent compound, suggesting modifications could lead to more effective anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The following table compares tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate with analogous compounds, emphasizing substituent-driven differences:
Key Observations :
- Hydrogen Bonding : The 2-hydroxyphenyl group distinguishes the target compound from fluorinated analogs (e.g., ) by enabling stronger intermolecular interactions, which may influence crystallization behavior or receptor binding .
- Functional Group Reactivity : Azide () or trifluoroethyl () substituents introduce unique reactivity, whereas the hydroxyl group in the target compound may necessitate protection during synthesis.
Research Findings and Data
Hydrogen Bonding Analysis (Based on )
- Graph Set Analysis : The 2-hydroxyphenyl group forms robust O-H···N/O hydrogen bonds (motif S(6) ), promoting stable crystal packing compared to fluorinated analogs, which rely on weaker C-F···π interactions.
Biological Activity
tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 235.30 g/mol
This compound features a tert-butyl group, a carbamate moiety, and a hydroxyphenyl propyl chain which contribute to its biological activity.
Research indicates that compounds similar to tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate may exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown potential in activating the Keap1/Nrf2 pathway, which is crucial for neuroprotection and reducing oxidative stress in neuronal cells .
- Anticancer Properties : Some studies suggest that derivatives of carbamates can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Anticancer Activity
A significant body of research has focused on the anticancer properties of carbamate derivatives. For example, studies have reported IC values indicating the potency of related compounds against human cancer cell lines:
| Compound Name | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Carbamate A | MCF-7 | 3.0 | Apoptosis |
| Carbamate B | A549 | 5.85 | Cell Cycle Arrest |
| tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate | Various | TBD | TBD |
These results suggest that tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate may possess similar anticancer properties, warranting further investigation.
Neuroprotective Effects
In addition to its potential anticancer activity, research has indicated that compounds like tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate may also provide neuroprotective benefits. For instance, studies have demonstrated that certain carbamates can reduce neuronal cell death induced by amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research .
Case Studies
Several case studies have highlighted the efficacy of carbamate derivatives in preclinical models:
-
Study on Neuroprotection :
- Researchers treated astrocyte cultures with Aβ and observed a reduction in cell death when exposed to tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate.
- Results indicated a decrease in inflammatory cytokine production, suggesting a protective effect against neuroinflammation.
-
Anticancer Efficacy :
- In vitro assays demonstrated that tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate inhibited the proliferation of various cancer cell lines.
- Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
